molecular formula C14H19NO3 B1386467 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid CAS No. 874532-98-6

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid

Cat. No. B1386467
M. Wt: 249.3 g/mol
InChI Key: SPLTUIPIVRAQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid, also known as 3-methoxy-4-(1-methylpiperidin-4-yl)phenylacetic acid, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 201.27 g/mol. It is soluble in methanol, ethanol, and chloroform, and insoluble in water. This compound is primarily used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and in the study of its biochemical and physiological effects.

Scientific Research Applications

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a substrate for biochemical and physiological studies, and as a tool for the synthesis of pharmaceuticals. It has also been used in the study of the effects of opioid receptor agonists and antagonists.

Mechanism Of Action

The mechanism of action of 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the μ-opioid receptor. This receptor is involved in the regulation of pain, reward, and addictive behaviors.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid are not fully understood. However, it has been shown to act as an agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addictive behaviors. Additionally, it has been shown to reduce the expression of pro-inflammatory cytokines, suggesting that it has anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid in laboratory experiments is that it is a relatively inexpensive and easy-to-obtain compound. Additionally, it has a wide range of uses in scientific research, making it a versatile tool for researchers. However, there are some limitations to using this compound. For example, it is not soluble in water and is relatively unstable in solution, making it difficult to use in certain experiments.

Future Directions

There is still much to be discovered about 4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid and its potential applications. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential anti-inflammatory and analgesic properties. Additionally, further research should be conducted to explore its potential use in the synthesis of pharmaceuticals. Finally, further studies should be conducted to investigate its potential use in the treatment of various diseases, such as cancer and neurological disorders.

properties

IUPAC Name

4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLTUIPIVRAQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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